
5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole: is a complex organic compound that features a tetrazole ring substituted with a cyclododecylidenehydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole typically involves the reaction of cyclododecylidenehydrazine with a tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
科学的研究の応用
Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block for more complex structures.
Biology: In biological research, it may be used to study the interactions of tetrazole derivatives with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
- 3-(2-cyclododecylidenehydrazinyl)-6-methyl-2H-1,2,4-triazin-5-one
- 2-Cyclododecylidene-N-(2-methoxyethyl)hydrazinecarbothioamide
- ethyl 4-[[2-(2-cyclododecylidenehydrazinyl)-2-oxoacetyl]amino]benzoate
Comparison: Compared to these similar compounds, 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole is unique due to its specific structural features and the presence of the tetrazole ring. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
300804-01-7 |
|---|---|
分子式 |
C13H24N6 |
分子量 |
264.37 g/mol |
IUPAC名 |
N-(cyclododecylideneamino)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H24N6/c1-2-4-6-8-10-12(11-9-7-5-3-1)14-15-13-16-18-19-17-13/h1-11H2,(H2,15,16,17,18,19) |
InChIキー |
MMEMZZTXJSJWHS-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(=NNC2=NNN=N2)CCCCC1 |
溶解性 |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


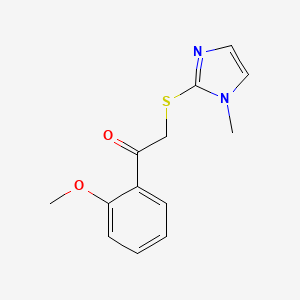
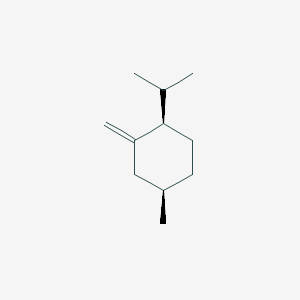
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
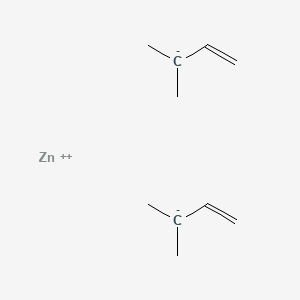


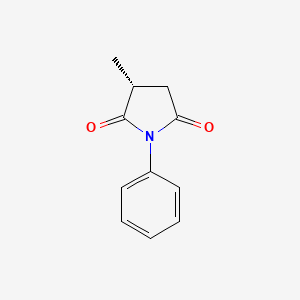

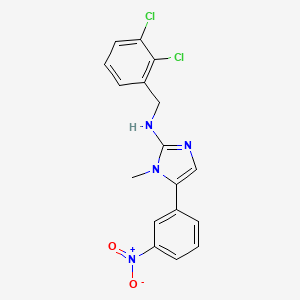



![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
